3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol
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Overview
Description
3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . It is a derivative of butanol where the hydroxyl group is protected by a tetrahydropyranyl group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions .
Preparation Methods
The synthesis of 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol typically involves the reaction of 1-butanol with dihydropyran in the presence of an acid catalyst. The reaction proceeds via the formation of a tetrahydropyranyl ether, which protects the hydroxyl group of the butanol . The reaction conditions usually involve mild temperatures and an acid catalyst such as p-toluenesulfonic acid or sulfuric acid .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials .
Chemical Reactions Analysis
3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol undergoes various chemical reactions, including:
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., lithium aluminum hydride), and acids or bases for substitution reactions . Major products formed from these reactions include the corresponding aldehydes, carboxylic acids, and substituted ethers .
Scientific Research Applications
3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol is widely used in scientific research, particularly in organic synthesis. Its primary application is as a protecting group for alcohols, allowing chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group . This compound is also used in the synthesis of complex molecules, including pharmaceuticals and natural products .
In biology and medicine, it is used in the preparation of various bioactive compounds and drug intermediates . In the industry, it is employed in the synthesis of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol involves the protection of the hydroxyl group through the formation of a tetrahydropyranyl ether. This protection prevents the hydroxyl group from participating in unwanted side reactions during synthetic procedures . The tetrahydropyranyl group can be removed under acidic conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar compounds to 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol include other tetrahydropyranyl ethers such as:
- 1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
- 2-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
- 3-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
These compounds share similar properties and applications but differ in the position of the tetrahydropyranyl group on the butanol molecule . The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability under various conditions .
Properties
IUPAC Name |
3-(oxan-2-yloxy)butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRXDVACOOJMJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)OC1CCCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441674 |
Source
|
Record name | 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40595-23-1 |
Source
|
Record name | 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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